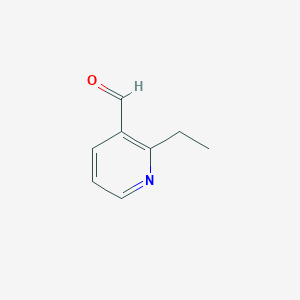

2-Ethylnicotinaldehyde

Description

2-Ethylnicotinaldehyde is a pyridine derivative featuring an aldehyde functional group at the 1-position and an ethyl substituent at the 2-position of the pyridine ring. While specific data on this compound is absent in the provided evidence, its structure suggests applications in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or ligands in coordination chemistry. The aldehyde group enables reactivity in condensation reactions (e.g., forming Schiff bases), while the ethyl substituent may influence steric and electronic properties, altering solubility and stability compared to simpler nicotinaldehydes.

Properties

IUPAC Name |

2-ethylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-8-7(6-10)4-3-5-9-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWSWUGISBEXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70484095 | |

| Record name | 2-ETHYL-3-PYRIDINECARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64114-26-7 | |

| Record name | 2-ETHYL-3-PYRIDINECARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70484095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with ethyl halides under basic conditions. Another method includes the oxidation of 2-ethylnicotinyl alcohol using oxidizing agents like manganese dioxide in dichloromethane .

Industrial Production Methods: On an industrial scale, 2-Ethylnicotinaldehyde can be produced by the catalytic hydrogenation of 2-ethylnicotinic acid, followed by oxidation. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2-ethylnicotinic acid using strong oxidizing agents.

Reduction: Reduction with sodium borohydride in methanol yields 2-ethylnicotinyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions:

Oxidation: Manganese dioxide in dichloromethane.

Reduction: Sodium borohydride in methanol at 0-20°C.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: 2-Ethylnicotinic acid.

Reduction: 2-Ethylnicotinyl alcohol.

Substitution: Depending on the nucleophile, various substituted derivatives of 2-Ethylnicotinaldehyde.

Scientific Research Applications

2-Ethylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylnicotinaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Structural Differences :

- Contains a nitro (-NO₂) group at the 5-position and an ester (-COOEt) at the 2-position, unlike the aldehyde and ethyl groups in 2-Ethylnicotinaldehyde.

- Molecular formula: C₈H₈N₂O₅ vs. C₈H₉NO (estimated for 2-Ethylnicotinaldehyde).

Ethyl 2-Aminobenzoate and Ethyl 2-Aminoisonicotinate

Functional Group Contrast :

- Both compounds feature amino (-NH₂) and ester (-COOEt) groups. Ethyl 2-aminobenzoate is a benzene derivative, while ethyl 2-aminoisonicotinate is a pyridine analog.

- Compared to 2-Ethylnicotinaldehyde, these lack an aldehyde but share ethyl substituents.

6-(2-Hydroxyethylamino)Nicotinaldehyde

Substituent Position and Functionality :

- A nicotinaldehyde derivative with a hydroxyethylamino (-NH-CH₂CH₂OH) group at the 6-position.

Reactivity :

- The hydroxyethylamino moiety may participate in hydrogen bonding or metal coordination, expanding utility in biochemical or catalytic applications .

Biological Activity

2-Ethylnicotinaldehyde is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by an ethyl group at the 2-position of the nicotinaldehyde structure, exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for 2-ethylnicotinaldehyde is . It features a carbonyl group (aldehyde) attached to a pyridine ring, contributing to its reactivity and biological activity. The presence of the ethyl group influences its chemical properties, potentially enhancing its interaction with biomolecules.

Structural Comparison

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Nicotinaldehyde | Pyridine ring with an aldehyde group | Known for its role in nicotine metabolism |

| 6-Ethylnicotinaldehyde | Ethyl group at the 6-position | Exhibits antimicrobial properties |

| 2-Ethylpyridine | Ethyl group at the 2-position | Often used in organic synthesis |

Antimicrobial Properties

Research indicates that 2-ethylnicotinaldehyde exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that compounds within the pyridine family, including 2-ethylnicotinaldehyde, can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

The mechanism by which 2-ethylnicotinaldehyde exerts its biological effects is primarily through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in protein function, potentially inhibiting enzymatic activity or disrupting cellular processes .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 2-ethylnicotinaldehyde showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating potent antibacterial properties .

- Fungal Inhibition : Another case study reported that this compound effectively inhibited fungal growth, with a notable reduction in colony-forming units (CFUs) when tested against Candida species .

- Inflammatory Response Modulation : Preliminary research suggests that 2-ethylnicotinaldehyde may modulate inflammatory responses, potentially serving as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines .

Research Findings

Recent studies have focused on synthesizing derivatives of 2-ethylnicotinaldehyde to enhance its biological activity. For example, modifications to the aldehyde group have led to compounds with improved antimicrobial efficacy and reduced cytotoxicity.

Synthesis Techniques

The synthesis of 2-ethylnicotinaldehyde can be achieved through various methods, including:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.